N-(3-chlorophenyl)-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonamide
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Overview
Description
N-(3-chlorophenyl)-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the 1,2,4-oxadiazole ring, followed by the introduction of the cyclopropyl group. The final steps involve the sulfonamide formation and the attachment of the 3-chlorophenyl and 2-methylbenzenesulfonamide groups. Common reagents used in these steps include chlorinating agents, cyclopropylating agents, and sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonamide group or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the oxadiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chlorophenyl)-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-chlorophenyl)-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonamide include other sulfonamides and oxadiazole derivatives. Examples include:
- N-(3-chlorophenyl)-5-(1,2,4-oxadiazol-3-yl)benzenesulfonamide
- 5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination may confer unique reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H16ClN3O3S |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H16ClN3O3S/c1-11-5-6-13(17-20-18(25-21-17)12-7-8-12)9-16(11)26(23,24)22-15-4-2-3-14(19)10-15/h2-6,9-10,12,22H,7-8H2,1H3 |
InChI Key |
KXSJQUXRZWHLPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3CC3)S(=O)(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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